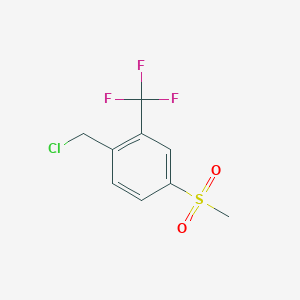

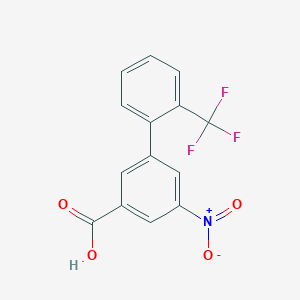

5-Nitro-3-(2-trifluoromethylphenyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

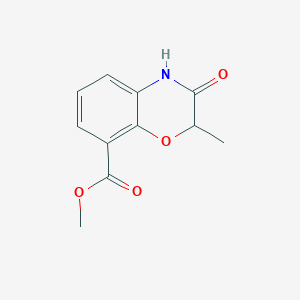

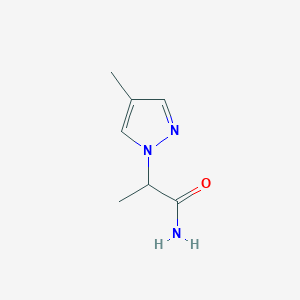

5-Nitro-3-(2-trifluoromethylphenyl)benzoic acid is an organic compound with the molecular formula C14H8F3NO4. It has a molecular weight of 311.21 g/mol. It is a derivative of benzoic acid, which is often employed in the synthesis of active pharmaceutical ingredients (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .

Applications De Recherche Scientifique

Application 1: Antimicrobial Activity

- Summary of the Application : 5-Trifluoromethyl-2-formyl phenylboronic acid, a compound similar to the one you mentioned, has been synthesized and studied for its antimicrobial properties .

- Methods of Application : The compound was synthesized and its structure and properties were characterized. Docking studies with the active site of the enzymes have been carried out .

- Results or Outcomes : The compound showed moderate action against Candida albicans. It revealed higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus .

Application 2: Inflammation Activation

- Summary of the Application : 5-Nitro-2-(3-phenylpropylamino) benzoic acid, a significant chlorine channel blocker and an agonist of G protein-coupled receptor 35, has been studied for its role in macrophage inflammation activation .

- Methods of Application : Cells were pre-treated with different drugs and then treated with Lipopolysaccharide for 4 hours. Proteins were resolved by the SDS page and analyzed by immunoblotting using antibodies .

- Results or Outcomes : The compound was found to enhance the inflammatory response of macrophages, suggesting that G protein-coupled receptor 35 activations may promote inflammatory response and aggravate clinical diseases including bacterial infection .

Propriétés

IUPAC Name |

3-nitro-5-[2-(trifluoromethyl)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3NO4/c15-14(16,17)12-4-2-1-3-11(12)8-5-9(13(19)20)7-10(6-8)18(21)22/h1-7H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSBJZPHIZCBPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00691134 |

Source

|

| Record name | 5-Nitro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00691134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-3-(2-trifluoromethylphenyl)benzoic acid | |

CAS RN |

1261888-16-7 |

Source

|

| Record name | 5-Nitro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00691134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetic acid](/img/structure/B1393714.png)